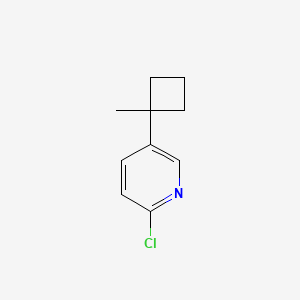

2-Chloro-5-(1-methylcyclobutyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(1-methylcyclobutyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(5-2-6-10)8-3-4-9(11)12-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQRBENCCNUITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 1 Methylcyclobutyl Pyridine

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis of 2-Chloro-5-(1-methylcyclobutyl)pyridine reveals several plausible disconnection points. The most logical approach involves severing the C5-carbon bond of the pyridine (B92270) ring from the cyclobutyl group. This leads to two primary synthons: a nucleophilic 1-methylcyclobutyl synthon and an electrophilic 2-chloro-5-halopyridine synthon, or vice versa.

A common retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis of this compound

This strategy focuses on forming the key C(sp²)–C(sp³) bond in the final steps of the synthesis. The synthetic equivalents for these synthons are typically a 2-chloro-5-halopyridine (e.g., 2-chloro-5-bromopyridine) and an organometallic reagent derived from a 1-methylcyclobutyl halide.

Construction of the Pyridine Core

The formation of the 2-chloropyridine (B119429) core is a fundamental aspect of the synthesis. This can be achieved through various cyclization pathways to build the pyridine ring, followed by functionalization to install the chloro group at the C2 position.

Cyclization Pathways for Pyridine Ring Formation

Several named reactions can be employed to construct the pyridine ring. One common approach involves the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or an ammonia source. For instance, a modified Hantzsch pyridine synthesis or related methodologies could be adapted.

Alternatively, a well-established route to substituted pyridines involves the reaction of 1,3-dicarbonyl compounds or their equivalents with enamines or other nitrogen-containing precursors. These methods provide a versatile entry to a range of substituted pyridine derivatives.

Post-Cyclization Functionalization of Pyridine Precursors

Once a suitably substituted pyridine or pyridone is synthesized, the 2-chloro functionality can be introduced. A common precursor is the corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). Chlorination can be achieved using standard chlorinating agents.

| Precursor | Reagent | Product | Reference |

| 2-Hydroxypyridine derivative | POCl₃ or SOCl₂ | 2-Chloropyridine derivative | google.com |

| 2-Aminopyridine (B139424) derivative | NaNO₂, HCl (Sandmeyer reaction) | 2-Chloropyridine derivative | guidechem.com |

For instance, the treatment of a 5-substituted-2-pyridone with phosphorus oxychloride (POCl₃) is a widely used method to obtain the corresponding 2-chloropyridine. google.com Another approach is the Sandmeyer reaction, where a 2-aminopyridine is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid to yield the 2-chloropyridine. guidechem.com

Installation and Derivatization of the 1-Methylcyclobutyl Moiety

The introduction of the 1-methylcyclobutyl group at the C5 position of the 2-chloropyridine ring is a critical step that requires the synthesis of a suitable reactive intermediate (synthon) and a reliable carbon-carbon bond-forming reaction.

Synthesis of Key 1-Methylcyclobutyl Synthons

A versatile precursor for the 1-methylcyclobutyl moiety is 1-methylcyclobutanecarboxylic acid. This can be synthesized through several routes, including the malonic ester synthesis followed by methylation and decarboxylation. A more direct method involves the reaction of cyclobutanone (B123998) with a methyl Grignard reagent, followed by oxidation of the resulting tertiary alcohol.

To be utilized in a cross-coupling reaction, the 1-methylcyclobutyl group needs to be converted into a suitable synthon, such as an organohalide or an organometallic reagent. A potential route to 1-bromo-1-methylcyclobutane (B13021240) is the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of 1-methylcyclobutanecarboxylic acid. wikipedia.orgbyjus.com

Table 1: Potential Synthesis of 1-Bromo-1-methylcyclobutane via Hunsdiecker Reaction

| Starting Material | Reagents | Intermediate | Product |

|---|

This reaction proceeds via a radical mechanism. youtube.com

Carbon-Carbon Bond Forming Reactions for Cyclobutyl Attachment

With a 2-chloro-5-halopyridine and a suitable 1-methylcyclobutyl synthon in hand, a transition-metal-catalyzed cross-coupling reaction is the most effective method for constructing the target molecule. The Negishi and Suzuki couplings are particularly well-suited for this transformation.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govrsc.org For the synthesis of this compound, this would entail the reaction of a 1-methylcyclobutylzinc halide with a 2-chloro-5-halopyridine. The organozinc reagent can be prepared from the corresponding 1-bromo-1-methylcyclobutane.

Table 2: Illustrative Negishi Coupling Conditions for Secondary Alkyl Groups

| Aryl Halide | Alkylzinc Halide | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | 85 | nih.gov |

The use of bulky phosphine (B1218219) ligands, such as CPhos or XPhos, is often crucial for achieving high yields and selectivities in the coupling of secondary alkyl groups, as they promote the desired reductive elimination over competing β-hydride elimination. nih.govacs.org

Suzuki Coupling:

The Suzuki coupling employs an organoboron reagent, typically a boronic acid or a boronic ester, which reacts with an organic halide in the presence of a palladium catalyst and a base. acs.orgnih.gov To apply this to the target molecule, 1-methylcyclobutylboronic acid or its pinacol (B44631) ester would be required. This could potentially be synthesized from 1-bromo-1-methylcyclobutane via lithiation followed by reaction with a trialkyl borate.

Table 3: Illustrative Suzuki Coupling Conditions for Alkyl Groups with Chloropyridines

| Chloropyridine | Alkylboronic Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 (dialkylated) | nih.gov |

These modern cross-coupling methodologies provide robust and versatile tools for the efficient synthesis of this compound and its derivatives, enabling further exploration of their chemical and biological properties.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a highly plausible route to this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely used method for the synthesis of biaryl compounds and their analogues. nih.gov For the synthesis of the target molecule, this would likely involve the reaction of a (1-methylcyclobutyl)boronic acid or its corresponding ester with 2,5-dichloropyridine (B42133) or 2-chloro-5-bromopyridine. The higher reactivity of the bromine or iodine atom compared to chlorine at the 5-position would allow for selective coupling. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. researchgate.netresearchgate.net

Negishi Coupling:

The Negishi coupling employs an organozinc reagent, which is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This method could involve the coupling of a (1-methylcyclobutyl)zinc halide with 2,5-dichloropyridine. organic-chemistry.org Nickel catalysts are also sometimes used for Negishi couplings. nih.govnih.gov The organozinc reagent can be prepared from the corresponding (1-methylcyclobutyl)halide. The Negishi reaction is often suitable for large-scale synthesis in industrial applications. acs.orgacs.org

Stille Coupling:

The Stille reaction utilizes an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org In this context, (1-methylcyclobutyl)tributylstannane could be coupled with 2,5-dichloropyridine. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.orglibretexts.org

Table 1: Hypothetical Cross-Coupling Reaction Parameters for the Synthesis of this compound

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | 2-Chloro-5-bromopyridine | (1-methylcyclobutyl)boronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene (B28343) | 70-90 |

| Negishi | 2,5-Dichloropyridine | (1-methylcyclobutyl)zinc chloride | Pd(dba)₂ or NiCl₂(dppp) | XPhos or dppf | - | THF or DMF | 65-85 |

| Stille | 2-Chloro-5-iodopyridine | (1-methylcyclobutyl)tributylstannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene or DMF | 60-80 |

Note: This data is illustrative and based on typical conditions for these reaction types.

Nucleophilic Addition and Substitution Approaches

Nucleophilic attack on the pyridine ring provides an alternative strategy for introducing the 1-methylcyclobutyl group.

Nucleophilic Addition:

This approach could involve the reaction of a Grignard reagent, such as (1-methylcyclobutyl)magnesium bromide, with a suitable pyridine precursor. researchgate.netacs.org One possibility is the addition to a pyridinium (B92312) salt derived from 2-chloropyridine, which would activate the ring towards nucleophilic attack. nih.govnih.gov The resulting dihydropyridine (B1217469) intermediate would then need to be oxidized to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr):

While less common for the introduction of alkyl groups, under certain conditions, a highly reactive nucleophile derived from 1-methylcyclobutane could potentially displace a suitable leaving group on the pyridine ring. However, direct SNAr with alkyl nucleophiles on chloropyridines is generally challenging. lookchem.comresearchgate.netthieme-connect.com

Table 2: Hypothetical Nucleophilic Addition Parameters

| Reaction Type | Pyridine Substrate | Nucleophile | Activating Agent | Quenching/Oxidation | Solvent | Typical Yield (%) |

| Grignard Addition | 2-Chloropyridine | (1-methylcyclobutyl)magnesium bromide | Acyl chloride (to form pyridinium salt) | DDQ or MnO₂ | THF | 40-60 |

Note: This data is illustrative and based on typical conditions for these reaction types.

Selective Chlorination at the 2-Position of the Pyridine Ring

If the synthesis starts with 5-(1-methylcyclobutyl)pyridine, a selective chlorination at the 2-position would be required. The electronic properties of the pyridine ring generally favor substitution at the 2-, 4-, and 6-positions. The 1-methylcyclobutyl group at the 5-position is an electron-donating group, which would further activate the ring towards electrophilic substitution. However, direct chlorination of pyridines often requires harsh conditions and can lead to a mixture of products.

A more controlled method involves the N-oxidation of the pyridine ring, followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). chempanda.comwikipedia.org The N-oxide activates the 2- and 4-positions towards nucleophilic attack by the chloride ion. The presence of the bulky 1-methylcyclobutyl group at the 5-position might sterically hinder attack at the 4-position to some extent, potentially favoring chlorination at the 2-position.

Another approach is the use of modern C-H activation/chlorination methods, which can offer high regioselectivity. rsc.org

Table 3: Potential Selective Chlorination Methods

| Method | Substrate | Reagent(s) | Key Feature | Potential Byproducts |

| N-Oxide Route | 5-(1-methylcyclobutyl)pyridine-N-oxide | POCl₃ or SO₂Cl₂ | Activation of 2- and 4-positions | 4-chloro isomer, dichlorinated products |

| Direct Chlorination | 5-(1-methylcyclobutyl)pyridine | Cl₂ gas, high temp | Simple reagents | Mixture of isomers, over-chlorination |

| C-H Chlorination | 5-(1-methylcyclobutyl)pyridine | Selectfluor, LiCl | High regioselectivity | Dependent on specific catalyst system |

Note: This table outlines potential strategies and associated considerations.

Process Optimization and Scalability Considerations for this compound Synthesis

For any of the proposed synthetic routes, optimization would be crucial for efficient and scalable production.

For cross-coupling reactions , key parameters to optimize include the choice of catalyst, ligand, base, solvent, and reaction temperature. rsc.orgmdpi.commdpi.com High-throughput screening can be employed to rapidly identify optimal conditions. rsc.org For large-scale synthesis, factors such as catalyst loading, cost of reagents, and ease of product purification become paramount. acs.org The removal of residual palladium from the final product is a critical consideration in pharmaceutical applications. acs.org

In the case of nucleophilic addition reactions , the stability of the organometallic reagent and the control of the reaction temperature are critical to minimize side reactions. The efficiency of the final oxidation step would also need to be optimized.

For the selective chlorination route, achieving high regioselectivity is the primary challenge. Optimization would focus on the reaction conditions to maximize the yield of the desired 2-chloro isomer while minimizing the formation of other isomers and over-chlorinated byproducts.

Regardless of the chosen route, scalability requires careful consideration of reaction kinetics, heat transfer, and mixing in larger reactors. The safety aspects of the reagents and intermediates must also be thoroughly evaluated for industrial-scale production.

Stereoselective Synthetic Pathways to this compound (if applicable)

The target molecule, this compound, does not possess a stereocenter in the 1-methylcyclobutyl group. Therefore, stereoselective synthesis is not directly applicable to the final compound as named.

However, if a chiral analogue were desired, for instance, where the cyclobutane (B1203170) ring is further substituted to create a chiral center, then stereoselective methods for the synthesis of substituted cyclobutanes would be necessary. The field of asymmetric cyclobutane synthesis is an active area of research, with methods including chiral [2+2] cycloadditions and stereoselective ring contractions being developed. rsc.orgnih.govrsc.orgmdpi.comresearchgate.net The enantiomerically enriched cyclobutane precursor would then be carried through one of the synthetic routes described above.

Chemical Reactivity and Transformation of 2 Chloro 5 1 Methylcyclobutyl Pyridine

Reactivity Profiles of the Pyridine (B92270) Heterocycle

The pyridine ring in 2-Chloro-5-(1-methylcyclobutyl)pyridine is rendered electron-poor by the electronegative nitrogen atom. This intrinsic electronic property is the primary driver of its reactivity, making it susceptible to nucleophilic attack while being relatively resistant to electrophilic substitution. The chlorine atom at the C2 position and the bulky alkyl group at the C5 position further modulate this reactivity, influencing the regioselectivity and feasibility of various transformations.

The 2-chloro position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, facilitating the displacement of the chloride ion. youtube.comnih.gov This reaction is a cornerstone for the functionalization of this scaffold, allowing the introduction of a wide array of substituents.

Common nucleophiles include amines, alkoxides, and thiolates. Reactions with amines, for instance, are frequently employed to synthesize 2-aminopyridine (B139424) derivatives, which are prevalent motifs in pharmaceuticals. These reactions often require elevated temperatures to overcome the kinetic barrier associated with the initial disruption of aromaticity. youtube.com Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a milder and often more efficient alternative for forming C-N bonds with a broad range of amines and anilines. rsc.org

Below is a table of representative nucleophilic aromatic substitution reactions expected for this compound, based on analogous systems like 2-chloro-5-nitropyridine (B43025) and other halopyridines. researchgate.netresearchgate.net

| Nucleophile | Reagent/Catalyst | Product Type | Expected Yield Range |

| Aniline | Base (e.g., K₂CO₃), Heat | 2-Anilino-5-(1-methylcyclobutyl)pyridine | Moderate to Good |

| Morpholine | Heat or Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BrettPhos) | 2-Morpholino-5-(1-methylcyclobutyl)pyridine | Good to Excellent |

| Sodium Methoxide | Methanol, Heat | 2-Methoxy-5-(1-methylcyclobutyl)pyridine | Good |

| Hydrazine | Ethanol, Heat | 2-Hydrazinyl-5-(1-methylcyclobutyl)pyridine | Good |

In stark contrast to its reactivity with nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The ring nitrogen acts as an electron sink, reducing the nucleophilicity of the ring carbons. Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. rsc.org Consequently, forcing conditions, such as high temperatures and highly reactive electrophilic reagents, are generally required, and yields are often low. rsc.org

For 2-substituted pyridines, electrophilic attack, when it does occur, is directed to the C3 and C5 positions. In the case of this compound, the C5 position is already occupied. Therefore, the C3 position is the most likely site for substitution. Friedel-Crafts alkylation and acylation reactions are typically unsuccessful with pyridine substrates.

Nitration serves as a classic example of EAS on this system. Based on studies with analogous compounds like 2-chloro-5-methylpyridine (B98176), the nitration of this compound would be expected to yield 2-Chloro-3-nitro-5-(1-methylcyclobutyl)pyridine, though it would require harsh conditions. dissertationtopic.net

| Reaction | Reagents | Major Product | Expected Yield |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 90-100 °C | 2-Chloro-3-nitro-5-(1-methylcyclobutyl)pyridine | Low to Moderate |

| Sulfonation | Fuming H₂SO₄ (Oleum), Heat | This compound-3-sulfonic acid | Low |

| Bromination | Br₂, Oleum, Heat | 2-Chloro-3-bromo-5-(1-methylcyclobutyl)pyridine | Low |

Directed ortho-metalation (DoM) provides a powerful method for functionalizing the pyridine ring at positions that are inaccessible via EAS. The lithiation of 2-chloropyridines can be regioselectively controlled. researchgate.net While lithium dialkylamides (LDA) tend to deprotonate at C3, organolithium reagents like n-butyllithium (n-BuLi) can deprotonate at C6, especially when C6 is sterically unhindered. researchgate.netbeilstein-journals.org For this compound, lithiation is anticipated to occur regioselectively at the C6 position due to the directing effect of the pyridine nitrogen and the steric bulk at C5.

The resulting 6-lithio intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of functional groups.

Alternatively, the chloro-substituent itself can be the site of organometallic transformation. Halogen-metal exchange or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds at the C2 position. uwindsor.ca This involves the reaction of the chloropyridine with an organoboron reagent in the presence of a palladium catalyst.

| Transformation | Reagents | Intermediate/Product |

| C6-Lithiation | n-BuLi, THF, -78 °C | 6-Lithio-2-chloro-5-(1-methylcyclobutyl)pyridine |

| Quench with Electrophile (e.g., CO₂) | 1. n-BuLi; 2. CO₂; 3. H⁺ workup | This compound-6-carboxylic acid |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-5-(1-methylcyclobutyl)pyridine |

Transformations Involving the 1-Methylcyclobutyl Substituent

The 1-methylcyclobutyl group offers additional sites for chemical modification, distinct from the reactivity of the pyridine core.

The cyclobutyl ring is characterized by significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. These reactions can proceed through radical, cationic, or organometallic intermediates, leading to the formation of linear alkyl chains. For instance, reactions involving transition metals can promote the cleavage of a C-C bond within the cyclobutane (B1203170) ring. Similarly, radical-induced ring-opening can be initiated by abstracting a hydrogen atom from the ring, followed by β-scission. While specific studies on the ring-opening of the 1-methylcyclobutyl substituent on this particular pyridine are not widely documented, the inherent strain makes such transformations theoretically plausible, potentially yielding a substituted pentenylpyridine derivative.

The aliphatic C-H bonds of the 1-methylcyclobutyl substituent can be targeted for functionalization. The benzylic-like methyl group is a prime candidate for free-radical halogenation. Using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation, one or more hydrogen atoms on the methyl group can be replaced with chlorine. This transformation is analogous to the well-documented chlorination of 2-chloro-5-methylpyridine to produce 2-chloro-5-(chloromethyl)pyridine (B46043) or 2-chloro-5-(trichloromethyl)pyridine, which are valuable industrial intermediates. google.comepo.org

Direct C-H functionalization of the cyclobutyl ring itself is more challenging due to the similar reactivity of the multiple methylene (B1212753) C-H bonds. However, advanced transition-metal-catalyzed C-H activation methodologies could potentially achieve selective oxidation or amination at one of the ring carbons, although regioselectivity could be a significant hurdle. nih.gov

Catalytic Transformations of this compound

The catalytic functionalization of this compound offers a versatile platform for the synthesis of more complex molecular architectures. The chlorine atom at the 2-position of the pyridine ring serves as a valuable handle for a variety of metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions enable the substitution of the chloro group with a wide range of functionalities.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are of particular importance. The Suzuki-Miyaura coupling, for instance, would allow for the introduction of aryl, heteroaryl, or vinyl groups by reacting this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The general mechanism for such a transformation involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.org

The Buchwald-Hartwig amination provides a direct route to synthesize amino-substituted pyridines from this compound. wikipedia.org This reaction involves the palladium-catalyzed coupling of the chloropyridine with a primary or secondary amine. The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation, with sterically hindered and electron-rich ligands often providing the best results.

While specific research detailing the cross-coupling reactions of this compound is not extensively available in the reviewed literature, the reactivity of the 2-chloropyridine (B119429) moiety is well-established, suggesting its feasibility in these transformations. The steric hindrance imposed by the 1-methylcyclobutyl group might necessitate the use of specialized catalyst systems, such as those employing bulky phosphine ligands, to achieve high yields. organic-chemistry.org

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 2-Aryl-5-(1-methylcyclobutyl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | 2-Amino-5-(1-methylcyclobutyl)pyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-(1-methylcyclobutyl)pyridine |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Alkenyl-5-(1-methylcyclobutyl)pyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-5-(1-methylcyclobutyl)pyridine |

This table represents potential reactions based on the known reactivity of 2-chloropyridines. Specific conditions for this compound would require experimental optimization.

C-H Functionalization and Remote Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of organic molecules. libretexts.org For this compound, C-H functionalization could potentially occur at several positions, including the pyridine ring and the methylcyclobutyl substituent.

Recent advancements have enabled the regioselective C-H functionalization of pyridine derivatives, often directed by the inherent electronic properties of the ring or through the use of directing groups. libretexts.org While the chlorine at the 2-position deactivates the ring towards electrophilic substitution, it can direct metallation at adjacent positions under specific conditions.

Remote functionalization of the 1-methylcyclobutyl group presents another intriguing possibility. Transition metal-catalyzed C-H activation could potentially lead to the introduction of new functional groups at the methylene or methyl positions of the cyclobutyl ring. Such transformations often proceed via the formation of a metallacyclic intermediate.

As with cross-coupling reactions, specific literature detailing the C-H functionalization of this compound is limited. However, the general principles of C-H activation provide a framework for exploring these transformations.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of metal-catalyzed cross-coupling reactions involving 2-chloropyridines are generally well-understood and follow a common catalytic cycle. libretexts.org

In a typical Suzuki-Miyaura coupling , the catalytic cycle initiates with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step is transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

For the Buchwald-Hartwig amination , the mechanism is similar, involving oxidative addition of the chloropyridine to Pd(0). wikipedia.org The amine then coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst. wikipedia.org

The specific kinetics and the influence of the 1-methylcyclobutyl substituent on these reaction pathways for this compound would be a subject for dedicated mechanistic studies. The steric bulk of this group could influence the rates of oxidative addition and reductive elimination, as well as the stability of the palladium intermediates.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 1 Methylcyclobutyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Connectivity

High-resolution 1D NMR, specifically ¹H and ¹³C NMR, is fundamental in determining the basic skeleton and functional groups of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 2-Chloro-5-(1-methylcyclobutyl)pyridine, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and cyclobutyl groups.

Based on data for the analog 2-Chloro-5-methylpyridine (B98176) , the aromatic protons exhibit characteristic downfield shifts. chemicalbook.com The proton at position 6 (adjacent to the nitrogen) is typically the most deshielded, appearing at the lowest field. The protons at positions 3 and 4 would appear at intermediate fields, with their splitting patterns revealing their coupling to each other. The methyl protons would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, one would anticipate signals for the five carbons of the pyridine ring and the carbons of the 1-methylcyclobutyl substituent. The carbon atom attached to the chlorine (C2) and the nitrogen-bearing carbons (C2 and C6) would show characteristic shifts.

Data for related compounds like 2-chloro-2-methylpropane (B56623) and 1-chloro-2-methylpropane (B167039) can give an indication of the chemical shifts for the cyclobutyl carbons. docbrown.infodocbrown.info The quaternary carbon of the cyclobutyl group would have a distinct chemical shift compared to the methylene (B1212753) carbons and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃, based on Analog Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.3-7.5 | C-3: ~122-125 |

| H-4 | ~7.6-7.8 | C-4: ~138-140 |

| H-6 | ~8.2-8.4 | C-6: ~150-152 |

| Cyclobutyl-CH₂ | ~1.8-2.2 | Cyclobutyl-CH₂: ~30-35 |

| Cyclobutyl-CH₂' | ~2.2-2.5 | Cyclobutyl-C(quat): ~40-45 |

| Methyl-CH₃ | ~1.3-1.5 | Methyl-CH₃: ~25-30 |

| C-2: ~151-153 | ||

| C-5: ~135-137 |

Note: These are estimated values and actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete structural connectivity and stereochemistry of a molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a molecule. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-3 and H-4) and within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signals of the pyridine protons would correlate with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically ²JCH and ³JCH). sdsu.edu HMBC is invaluable for connecting different fragments of a molecule. For example, it would show correlations between the protons of the methylcyclobutyl group and the C-5 carbon of the pyridine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. In the case of this compound, NOESY could reveal the spatial relationship between the methyl group and the pyridine ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. orientjchem.org The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic vibrational modes would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and cyclobutyl groups are found just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

C-Cl stretching: The carbon-chlorine stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Analysis of related pyridine derivatives suggests that the exact positions of these bands can be influenced by the nature and position of substituents. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing modes of the pyridine ring and the vibrations of the C-C bonds in the cyclobutyl substituent. nih.gov

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H stretch | 2850-2980 | 2850-2980 |

| C=C, C=N ring stretch | 1400-1600 | 1400-1600 |

| CH₂ scissoring | ~1450 | ~1450 |

| Ring breathing mode | Not prominent | ~1000 |

| C-Cl stretch | 600-800 | 600-800 |

Note: These are estimated values and actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₁₀H₁₂ClN), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine atom.

Loss of a methyl group.

Cleavage of the cyclobutyl ring.

Fragmentation of the pyridine ring.

Analysis of the fragmentation of related compounds like 2-Chloro-5-(chloromethyl)pyridine (B46043) shows characteristic losses that help in identifying the core structure. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the latest available data, a specific X-ray crystallographic study for this compound has not been reported in publicly accessible literature. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions is not available.

For illustrative purposes, the type of data that would be obtained from such an analysis can be seen in the study of a structurally related compound, 2-chloro-5-(chloromethyl)pyridine. A published crystallographic analysis of this molecule revealed a monoclinic crystal system with a P21/c space group. scispace.comresearchgate.net The unit cell parameters were reported as a = 4.0770(8) Å, b = 10.322(2) Å, c = 16.891(3) Å, and β = 95.95(3)°. researchgate.netnih.gov In the crystal lattice of 2-chloro-5-(chloromethyl)pyridine, molecules are linked by weak C—H···N intermolecular hydrogen bonds, forming dimers which contribute to the stabilization of the crystal structure. scispace.comresearchgate.net This analysis also determined that the molecule is nearly planar. scispace.comnih.gov

Interactive Data Table: Illustrative Crystallographic Data for the Related Compound 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

| Note: This data is for the related compound 2-chloro-5-(chloromethyl)pyridine and is presented for illustrative purposes only, as no specific data for this compound is currently available. scispace.comresearchgate.netnih.gov |

Computational and Theoretical Investigations of 2 Chloro 5 1 Methylcyclobutyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles. These methods model the electronic and geometric structure of a molecule, offering a window into its behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of many-body systems, including molecules. It is particularly effective for calculating a molecule's ground-state energy, electron density, and geometric parameters. nanobioletters.com The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This provides theoretical values for bond lengths, bond angles, and dihedral angles.

For complex structures like those containing strained rings, such as a cyclobutane (B1203170) derivative, DFT calculations can reveal significant distortions from idealized geometries. nanobioletters.com For instance, in a computational study of a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)–ethanone, DFT calculations using the B3LYP functional and cc-pVDZ basis set were performed. nanobioletters.com The results showed that the bond angles within the aromatic ring deviated from the normal 120°, indicating structural strain induced by bulky substituents. nanobioletters.com

Analysis of the electronic structure often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests that the molecule is more reactive. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for an Analogous Cyclobutane Compound (2-chloro-1-(3-mesityl-3-methylcyclobutyl)–ethanone) using DFT/B3LYP This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.78 | C-C-C (ring) | 88.5 - 91.2 |

| C=O | 1.21 | C-C-Cl | 110.4 |

| C-C (ring) | 1.55 - 1.57 | O=C-C | 121.5 |

| Data derived from computational studies on analogous compounds. nanobioletters.com |

Ab Initio Methods for High-Level Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (RHF) provide a foundational level of theory, while more advanced methods offer higher accuracy. These calculations are valuable for determining high-level electronic properties, such as the distribution of electron charges on each atom (Mulliken charges). researchgate.net

In a study on a 2-chloro-pyrimidine derivative, both DFT (B3LYP/6-311G) and Ab initio (RHF/6-311G) methods were used to calculate the optimized geometry and Mulliken charge distribution. researchgate.net Such calculations can identify which atoms are electron-rich or electron-poor, providing insight into intermolecular interactions. For example, the calculations revealed that a fluorine atom in the structure carried a significant negative charge, indicating its potential to participate in intermolecular interactions, whereas a chlorine atom was found to be nearly neutral. researchgate.net For 2-Chloro-5-(1-methylcyclobutyl)pyridine, similar calculations could elucidate the charge distribution across the pyridine (B92270) ring and the cyclobutyl substituent.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be correlated with experimental results to confirm a molecule's structure. nanobioletters.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with reasonable accuracy. Similarly, vibrational frequencies from Fourier-transform infrared (FT-IR) spectroscopy can be calculated and compared to experimental spectra. nanobioletters.com

A good correlation between calculated and experimental spectroscopic data provides strong support for the proposed molecular structure. nanobioletters.com In the computational analysis of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)–ethanone, the theoretical vibrational frequencies for C=O and C-H stretching were found to be in close agreement with the experimental FT-IR spectrum. nanobioletters.com

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for an Analogous Compound This table illustrates the correlation between measured and calculated values for a related molecule.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1812 | ~1750-1800 |

| Aromatic C=C Stretch | 1612-1658 | ~1600-1650 |

| ¹³C-NMR (ppm) | ||

| C=O | 203.90 | Correlated |

| Aromatic C | 130.29 - 143.94 | Correlated |

| Cyclobutane C | 20.45 - 48.42 | Correlated |

| Data derived from studies on analogous compounds to demonstrate the predictive power of computational methods. nanobioletters.com |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating these movements, MD can explore the conformational landscape of a molecule, revealing its different stable or semi-stable shapes (conformers) and the energy barriers between them. nih.gov This is particularly useful for flexible molecules, such as those with rotatable bonds or non-rigid rings. mdpi.com

For this compound, MD simulations could be employed to investigate the rotational dynamics of the 1-methylcyclobutyl group relative to the pyridine ring. This would help identify the preferred orientation of the two ring systems and the energetic cost of rotating from one conformation to another. Such information is crucial for understanding how the molecule might interact with other molecules, for instance, in a biological receptor site. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides essential tools for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. mdpi.com A key aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. mdpi.com

DFT calculations are commonly used to optimize the geometry of reactants, products, and the transition state. The energy difference between the reactants and the transition state defines the activation energy, a critical factor that determines the rate of a reaction. For a molecule like this compound, theoretical studies could be used to model its synthesis or its participation in further chemical transformations, providing a detailed, step-by-step view of the reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. conicet.gov.arnih.gov QSPR models are built by correlating calculated molecular descriptors (numerical values that encode structural information) of a series of compounds with their experimentally measured properties. mdpi.com

Once a statistically valid QSPR model is developed, it can be used to predict the properties of new, unsynthesized compounds based solely on their structure. nih.govmdpi.com For a series of substituted pyridines including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This approach saves significant time and resources by allowing for the virtual screening of compounds before committing to their synthesis and experimental testing. conicet.gov.ar

Role As a Versatile Synthetic Intermediate in Fine Chemical Research

Precursor in the Synthesis of Advanced Pyridine (B92270) Analogues

The 2-chloro substituent on the pyridine ring is a key functional group that enables a wide array of synthetic transformations, making 2-Chloro-5-(1-methylcyclobutyl)pyridine an excellent starting material for the synthesis of more elaborate pyridine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and is an ideal handle for various cross-coupling reactions.

One of the most powerful methods for the derivatization of 2-chloropyridines is the palladium-catalyzed Suzuki coupling reaction. tcu.edu This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids. In the context of this compound, this would enable the synthesis of a diverse library of 2-aryl-5-(1-methylcyclobutyl)pyridines. These resulting biaryl structures are of significant interest in medicinal chemistry and materials science. The general success of Suzuki couplings with 2-chloropyridines suggests that the title compound would be a viable substrate, yielding products with good to excellent efficiency. tcu.edu

Beyond the Suzuki coupling, other transition metal-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Buchwald-Hartwig aminations, are also applicable to the 2-chloropyridine (B119429) core. Nickel-catalyzed cross-electrophile coupling reactions have been successfully employed for the synthesis of 2-alkylated pyridines from 2-chloropyridines and alkyl bromides, demonstrating the versatility of this starting material. nih.govnih.gov Similarly, cobalt-catalyzed cross-coupling with Grignard reagents offers another efficient route to introduce a variety of substituents at the 2-position. unimi.it The 1-methylcyclobutyl group at the 5-position is generally expected to be a spectator in these transformations, primarily influencing the solubility and conformational properties of the resulting products.

The following interactive data table summarizes representative cross-coupling reactions applicable to 2-chloropyridines, which can be extrapolated to this compound.

| Reaction Name | Catalyst/Reagents | Product Type | Potential Application |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid, Base | 2-Arylpyridines | Pharmaceuticals, Materials |

| Stille Coupling | Pd catalyst, Organostannane | 2-Alkyl/Aryl/Vinylpyridines | Organic Synthesis |

| Negishi Coupling | Ni or Pd catalyst, Organozinc reagent | 2-Alkyl/Arylpyridines | Fine Chemicals |

| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | 2-Aminopyridines | Medicinal Chemistry |

| Nickel-Catalyzed Cross-Electrophile Coupling | NiBr₂·3H₂O, Alkyl bromide, Mn⁰ | 2-Alkylpyridines | Agrochemicals, Pharmaceuticals |

These reactions highlight the potential of this compound as a versatile precursor for generating a wide range of advanced pyridine analogues with tailored electronic and steric properties.

Building Block for Complex Heterocyclic Systems

The strategic placement of the chloro and methylcyclobutyl groups on the pyridine ring makes this compound a valuable building block for the construction of more complex, fused heterocyclic systems. Pyridine-fused heterocycles are of great importance in medicinal chemistry and material sciences due to their rigid, planar structures and unique electronic properties. nih.govacs.org

The reactivity of the 2-chloropyridine moiety can be harnessed to construct fused rings. For instance, through intramolecular cyclization reactions, the pyridine ring can be annulated with other heterocyclic or carbocyclic rings. A common strategy involves the introduction of a suitable functional group at the 3-position via metallation, followed by cyclization. acs.org The chemoselective metallation of 2-chloropyridine at the 3-position allows for the introduction of various side chains that can subsequently undergo cyclization to form fused systems such as naphthyridines and other aza-analogues of coumarins and xanthones. acs.org

Another approach involves palladium-catalyzed annulation reactions. For example, the reaction of a 2-chloropyridine derivative bearing a hydroxyl or amino group at the 3-position with alkynes can lead to the formation of furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, respectively. While direct functionalization of the 3-position of this compound would be a necessary first step, the principles of these cyclization strategies are well-established for the 2-chloropyridine scaffold. nih.gov

The synthesis of various pyrido-fused heterocycles often relies on the strategic use of halogenated pyridines as starting materials. acs.org The 1-methylcyclobutyl substituent in this compound would be incorporated into the final fused system, potentially influencing its biological activity or material properties.

Applications in Ligand Design for Catalysis

Pyridine derivatives are widely used as ligands in transition metal catalysis due to their ability to form stable complexes with a variety of metal centers. diva-portal.org The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents on the pyridine ring, which in turn influences the activity and selectivity of the catalyst. tcu.eduacs.org

This compound, after appropriate modification, can serve as a precursor to novel ligands for catalysis. The chlorine atom can be displaced by a variety of coordinating groups, such as phosphines, amines, or other heterocycles, to create bidentate or polydentate ligands. The 1-methylcyclobutyl group at the 5-position would impart significant steric bulk, which can be advantageous in several catalytic applications. Bulky ligands are known to promote certain catalytic transformations by creating a specific coordination environment around the metal center, which can enhance selectivity and prevent catalyst deactivation.

For example, in palladium-catalyzed cross-coupling reactions, the use of bulky electron-rich phosphine (B1218219) ligands is often crucial for achieving high catalytic activity. acs.org By transforming the chloro group of this compound into a phosphine, a new ligand with a unique steric profile could be synthesized. This ligand could potentially find applications in challenging cross-coupling reactions where fine-tuning of the ligand's steric properties is required.

Furthermore, pyridine-containing macrocycles have shown great promise in catalysis. unimi.it The introduction of a pyridine moiety into a macrocyclic framework can enhance the rigidity and thermodynamic stability of the resulting metal complexes. unimi.it this compound could be incorporated into such macrocyclic structures, with the 1-methylcyclobutyl group serving as a handle to modulate the solubility and conformational properties of the final ligand.

Development of Structure-Activity Relationship (SAR) Concepts based on Chemical Modifications

In medicinal chemistry, the development of structure-activity relationships (SAR) is a critical step in the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Pyridine derivatives are a common scaffold in many biologically active molecules, and understanding how different substituents on the pyridine ring affect biological activity is of paramount importance. nih.gov

This compound provides a valuable platform for SAR studies. The 2-chloro group can be readily replaced with a variety of functional groups, allowing for a systematic investigation of the effect of different substituents at this position on biological activity. The 1-methylcyclobutyl group at the 5-position is a particularly interesting feature for SAR studies. Its bulky and lipophilic nature can significantly influence how a molecule interacts with its biological target.

For instance, in the development of neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the substitution pattern on the pyridine ring has been shown to have a profound impact on binding affinity and functional activity. nih.gov A study on 5-substituted pyridine analogues demonstrated that bulky moieties at the C5 position can significantly modulate the compound's affinity for nAChRs. nih.gov The 1-methylcyclobutyl group, with its distinct three-dimensional shape and lipophilicity, could be used to probe specific hydrophobic pockets in a receptor's binding site.

Moreover, in studies on antiproliferative agents, it has been observed that the presence of bulky groups on the pyridine ring can influence the compound's activity. nih.gov By synthesizing a series of derivatives from this compound and evaluating their biological activity, researchers can gain valuable insights into the SAR of a particular class of compounds. This knowledge can then be used to design more potent and selective drug candidates.

Environmental Chemical Fate and Degradation Pathways Academic Perspective

Photodegradation Mechanisms of Halogenated Pyridines in Model Systems

Photodegradation is a significant abiotic process that influences the environmental persistence of many organic pollutants. For halogenated pyridines, including compounds structurally similar to 2-Chloro-5-(1-methylcyclobutyl)pyridine, photolysis in aqueous systems and on surfaces can lead to their transformation.

The photodegradation of chloropyridines often involves the cleavage of the carbon-chlorine bond, a process that can be initiated by the absorption of ultraviolet (UV) radiation. Studies on 2-chloropyridine (B119429) show that its photolytic treatment in aqueous solutions leads to the formation of various intermediate products. nih.gov The primary mechanism often involves the homolytic cleavage of the C-Cl bond to generate a pyridyl radical and a chlorine radical. The pyridyl radical can then undergo a series of reactions, including hydrogen abstraction from the solvent, to form pyridine (B92270), or react with other species.

Furthermore, photolytic processes can lead to the formation of more complex molecules. For instance, the photolysis of 2-chloropyridine has been shown to produce intermediates such as 1H-pyrrole-2-carboxaldehyde, 6-chloro-2-pyridinecarboxylic acid, and 2,3-dichloropyridine. nih.gov The formation of these intermediates suggests that photodegradation pathways can be complex, involving not only dechlorination but also ring-opening and substitution reactions. The presence of other substances in the environment, such as photosensitizers, can also influence the rate and mechanism of photodegradation.

Hydrolytic Stability and Transformation Pathways in Aqueous Environments

Hydrolysis is a chemical reaction with water that can be a critical degradation pathway for certain organic compounds. The susceptibility of a chloropyridine to hydrolysis is largely dependent on the position of the chlorine atom on the pyridine ring and the presence of other substituents. The chlorine atom at the 2-position of the pyridine ring is generally susceptible to nucleophilic substitution by a hydroxyl group.

Studies on the hydrolysis of 2-chloropyridine under supercritical water conditions have demonstrated that the reaction follows first-order kinetics, with the rate increasing with temperature. ntnu.no While environmental conditions are far from supercritical, these studies indicate the inherent reactivity of the C-Cl bond in the 2-position towards hydrolysis.

The hydrolysis of α-chloro-substituted pyridones, which share some structural similarities with 2-chloropyridines, has also been investigated. Research has shown that the rate of hydrolysis is significantly influenced by the electronic properties of the pyridine ring. nih.gov For instance, α-chloro-N-methyl-4-pyridone hydrolyzes more than five times faster than α-chloro-N-methyl-2-pyridone, a difference attributed to the greater zwitterionic character of the 4-pyridone structure which enhances the electrophilicity of the carbon atom bearing the chlorine. nih.gov This suggests that the electronic environment of the pyridine ring in this compound will play a crucial role in its hydrolytic stability.

The table below presents kinetic and thermodynamic parameters for the hydrolysis of related α-chloropyridones.

| Compound | Pseudo First-Order Rate Constant (k_OD) at 50 °C (s⁻¹) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |

| α-chloro-N-methyl-2-pyridone | 1.4 x 10⁻⁵ | 25.9 | 22.6 | -11.0 |

| α-chloro-N-methyl-4-pyridone | 7.2 x 10⁻⁵ | 24.8 | 21.2 | -12.1 |

| Data from a study on the hydrolysis in a 1.0 M NaOD solution in D₂O. nih.gov |

Abiotic Degradation Studies (e.g., oxidation, reduction)

Beyond photodegradation and hydrolysis, other abiotic processes such as oxidation and reduction can contribute to the transformation of halogenated pyridines in the environment.

Oxidation: Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are effective in degrading persistent organic pollutants. The reaction of hydroxyl radicals with aromatic compounds is typically very rapid. researchgate.net For 2-chloropyridine, the reaction with •OH is a key degradation pathway in such systems. Recently, a process using carbonate species-activated hydrogen peroxide has been shown to be effective for the dechlorination of chloropyridines. nih.gov In this system, the peroxymonocarbonate ion (HCO₄⁻) acts as a selective oxidant, inducing pyridine N-oxidation, which in turn facilitates nucleophilic dechlorination by the hydroperoxide anion (HO₂⁻). nih.gov This process significantly enhances dechlorination efficiency compared to processes relying solely on HO₂⁻. nih.gov

Reduction: Abiotic reduction can occur in anoxic environments, such as saturated soils and sediments, often mediated by reduced iron species. The reduction of chlorinated organic compounds can lead to their dechlorination. For instance, the abiotic reduction of ferrihydrite, a common iron mineral in soils, can influence the fate of adsorbed compounds. rsc.org While direct studies on the abiotic reduction of this compound are lacking, the potential for reductive dechlorination in anaerobic environments should be considered a possible fate process.

Biotransformation Potential and Pathways in Simulated Environmental Matrices (e.g., soil, water)

The biodegradation of pyridine and its derivatives is a well-documented process carried out by a variety of microorganisms. The presence of halogen and alkyl substituents on the pyridine ring, as in this compound, will significantly influence its susceptibility to microbial attack.

Generally, the introduction of a halogen atom retards the biodegradation of the pyridine ring. nih.gov Studies have shown that 2-chloropyridine is relatively resistant to microbial degradation in soil under aerobic conditions. nih.gov However, some microbial strains have been shown to degrade chlorpyrifos (B1668852), a pesticide containing a chlorinated pyridine ring, suggesting that microbial consortia capable of transforming such compounds exist in the environment. nih.govnih.gov The degradation of chlorpyrifos often proceeds through the hydrolysis of the phosphate (B84403) ester linkage to yield 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further degraded. nih.gov The rate of this degradation is influenced by soil properties such as pH. nih.gov

The alkyl substituent, in this case, a 1-methylcyclobutyl group, will also affect biodegradability. Studies on alkylpyridines have shown that the position of the alkyl group dictates the initial site of enzymatic attack. nih.gov For example, a soil bacterium, Pseudomonas putida UV4, containing a toluene (B28343) dioxygenase (TDO) enzyme, metabolizes 2-alkylpyridines to products resulting from both ring and side-chain hydroxylation. nih.gov In contrast, 3-alkylpyridines undergo hydroxylation on the alkyl group, while 4-alkylpyridines are hydroxylated on the pyridine ring. nih.gov This suggests that the biotransformation of this compound could potentially involve hydroxylation at multiple sites, mediated by microbial dioxygenase enzymes.

The table below shows the degradation of chlorpyrifos by a Bacillus cereus strain at different initial concentrations in soil.

| Initial Chlorpyrifos Concentration (mg kg⁻¹) | Degradation after 16 days (%) |

| 75 | 66 |

| 100 | 52 |

| 125 | 43 |

| Data from a study on the biodegradation of chlorpyrifos in soil. nih.gov |

Future Perspectives and Emerging Research Directions

Sustainable Synthetic Methodologies for 2-Chloro-5-(1-methylcyclobutyl)pyridine

The chemical industry's increasing focus on green chemistry necessitates the development of environmentally benign and efficient synthetic routes. For a molecule like this compound, future research will likely pivot away from traditional, often harsh, multi-step syntheses toward more sustainable alternatives.

Key areas of research include:

C-H Activation/Functionalization: Direct C-H functionalization represents a paradigm shift in synthesis, offering a way to construct complex molecules by bypassing the need for pre-functionalized starting materials. nih.gov Future methodologies could focus on the direct coupling of 2-chloropyridine (B119429) with 1-methylcyclobutane or its derivatives, or the late-stage introduction of the 1-methylcyclobutyl group onto a pre-existing pyridine (B92270) scaffold. This approach significantly improves atom economy and reduces waste streams.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. asianpubs.org The synthesis of related compounds, such as 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) from 2-chloro-5-(chloromethyl)pyridine (B46043), has been successfully demonstrated in flow reactors, suggesting a promising path for the continuous production of this compound. asianpubs.orgasianpubs.org

Catalytic Strategies: The development of novel catalysts is central to sustainable synthesis. Research into earth-abundant metal catalysts (e.g., copper, iron) for cross-coupling reactions provides a cost-effective and less toxic alternative to precious metal catalysts like palladium. nih.gov For instance, copper-catalyzed cascade reactions have been employed to create highly substituted pyridines under mild conditions, a strategy that could be adapted for this target molecule. nih.gov

| Methodology | Potential Advantage | Applicable Reaction Type | Relevant Research Context |

|---|---|---|---|

| Direct C-H Activation | Reduces synthetic steps, high atom economy, minimizes pre-functionalization. | Cross-coupling, Arylation | Methods for site-selective functionalization without directing groups are highly desirable for modifying heterocycles. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, higher yields. | Chlorination, Nucleophilic Substitution | Successfully used for synthesizing bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine. asianpubs.orgasianpubs.org |

| Novel Catalysis | Use of earth-abundant metals, lower cost, reduced toxicity, mild reaction conditions. | Cross-coupling, Cycloaddition | Development of modular methods using catalysts like copper for synthesizing substituted pyridines. nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is governed by its two primary functional components: the electron-deficient chloropyridine ring and the sterically hindered cyclobutyl group. Future research is expected to harness this unique interplay to explore novel chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a wide range of nucleophiles. nih.govchempanda.comwikipedia.org While this is a conventional reaction for 2-chloropyridines, the presence of the bulky 1-methylcyclobutyl group at the 5-position could introduce unique steric hindrance, potentially leading to unusual selectivity or reactivity. Future studies will likely investigate a broad array of nucleophiles (N, O, S-based) to synthesize a library of new derivatives for various applications. nih.gov

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthetic sequence is highly valuable, particularly in drug discovery. Research into late-stage C-H functionalization could allow for the selective modification of the pyridine ring or the cyclobutyl moiety, enabling rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Ring-Opening and Rearrangement Reactions: The strained cyclobutyl ring could be a handle for unconventional transformations. Under specific catalytic or thermal conditions, ring-opening or rearrangement reactions could be triggered, providing access to novel molecular scaffolds that are not readily accessible through other synthetic routes.

Integration into Material Science and Advanced Functional Molecules

Pyridine derivatives are fundamental building blocks in material science, valued for their electronic properties and ability to coordinate with metals. nih.govnih.gov The incorporation of the 1-methylcyclobutyl group could impart desirable physical properties such as solubility, thermal stability, and specific solid-state packing arrangements.

Advanced Polymers: Halogenated pyridines can be used as monomers in polymerization reactions. A recent study demonstrated that machine learning could predict and guide the synthesis of halogenated pyridine-based polymers for the efficient capture of radioactive waste. nih.gov this compound could be explored as a monomer for creating novel polymers with tailored properties for applications in separation science, gas storage, or as functional coatings.

Ligands for Catalysis: Pyridine-containing ligands are ubiquitous in transition metal catalysis. The specific steric and electronic profile of this compound could make it a valuable ligand for catalysts used in organic synthesis, potentially influencing the selectivity and activity of chemical reactions.

Organic Electronics: The pyridine core is a component in molecules designed for organic light-emitting diodes (OLEDs) and other electronic devices. The non-planar, bulky cyclobutyl group could be used to disrupt intermolecular packing (π-stacking) in the solid state, a strategy often used to tune the photophysical properties of organic materials.

Machine Learning and AI-Driven Discovery in Pyridine Chemistry

The complexity and vastness of chemical space make artificial intelligence (AI) and machine learning (ML) indispensable tools for modern chemical research. mdpi.com For a novel compound like this compound, AI can significantly accelerate the pace of discovery and optimization. arxiv.org

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. nih.govrsc.org This can save significant time and resources in the lab by pre-screening potential synthetic pathways for feasibility and yield.

Property Prediction: AI can predict a wide range of molecular properties, from physicochemical characteristics to biological activity and material performance. nih.gov An AI-powered screening approach was recently used to identify a novel pyrazolo[1,5-a]pyrimidine (B1248293) derivative for treating inflammatory diseases, showcasing the power of these methods. nih.gov For this compound, ML models could predict its potential as a drug candidate, a functional material, or an agrochemical, thereby guiding experimental efforts toward the most promising applications. nih.govresearchgate.net

Generative Models for Novel Derivatives: AI is not limited to prediction; it can also be used for generation. Generative models can design new molecules based on a desired set of properties. mdpi.com Starting with the this compound scaffold, these algorithms could propose novel derivatives with enhanced activity or improved properties, expanding the chemical space around this core structure for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(1-methylcyclobutyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorination at the 2-position of pyridine derivatives can be achieved using POCl₃ or SOCl₂ under reflux conditions. The 1-methylcyclobutyl group may be introduced via Suzuki-Miyaura coupling using a palladium catalyst, requiring inert conditions (e.g., N₂ atmosphere) and solvents like THF or DMF . Yield optimization requires precise temperature control (60–100°C) and stoichiometric ratios of reagents. Impurities often arise from incomplete substitution; purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Resolve substituent positions and confirm cyclobutyl geometry. Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while cyclobutyl protons show complex splitting (δ 1.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₁H₁₃ClN: 194.06 g/mol) and detect fragmentation patterns.

- X-ray Crystallography : Resolve spatial arrangement using SHELX programs (e.g., SHELXL for refinement). Data collection at 100 K with Mo-Kα radiation improves resolution .

Q. How does the steric bulk of the 1-methylcyclobutyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclobutyl group introduces steric hindrance, reducing reaction rates in Buchwald-Hartwig aminations or Ullmann couplings. Computational modeling (DFT) predicts energy barriers for transition states. Experimental validation involves comparing coupling efficiencies with less bulky analogs (e.g., methyl vs. cyclobutyl). Lower yields (e.g., 40–60% vs. 70–85%) are typical, necessitating excess ligands (e.g., XPhos) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in cyclobutyl). Techniques:

- VT-NMR (Variable Temperature) : Identify coalescence temperatures to quantify ring-flipping barriers.

- NOESY : Detect spatial proximity between cyclobutyl methyl and pyridine protons.

- DFT Calculations : Simulate NMR shifts (GIAO method) to match experimental data .

Q. What strategies mitigate decomposition during storage or catalytic applications?

- Methodological Answer :

- Stability Studies : Monitor degradation via HPLC under varying conditions (pH, light, O₂). Hydrolysis at the C-Cl bond is common; storage at −20°C in amber vials with molecular sieves extends shelf life.

- Ligand Design : Use electron-withdrawing substituents to stabilize the pyridine ring during catalysis. For example, trifluoromethyl groups reduce electron density, slowing oxidative degradation .

Q. How does the compound interact with biological targets, and what computational tools predict its binding affinity?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450). The chloropyridine moiety often acts as a hydrogen bond acceptor, while the cyclobutyl group enhances hydrophobic interactions.

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.